molecular formula C12H9Br3O6 B15157638 Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate

Cat. No.: B15157638
M. Wt: 488.91 g/mol
InChI Key: BDZRYAKTXQRGMS-UHFFFAOYSA-N
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Description

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate (CAS 574747-52-7) is a brominated aromatic ester featuring three methyl ester groups and three bromine atoms symmetrically substituted on a benzene ring . This compound is structurally derived from trimesic acid (1,3,5-benzenetricarboxylic acid) via esterification and subsequent bromination.

Properties

Molecular Formula

C12H9Br3O6

Molecular Weight

488.91 g/mol

IUPAC Name

trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate

InChI

InChI=1S/C12H9Br3O6/c1-19-10(16)4-7(13)5(11(17)20-2)9(15)6(8(4)14)12(18)21-3/h1-3H3

InChI Key

BDZRYAKTXQRGMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Br)C(=O)OC)Br)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate typically involves the bromination of benzene derivatives followed by esterification. One common method starts with 1,3,5-tribromobenzene, which undergoes a series of reactions to introduce the carboxylate groups. The reaction conditions often involve the use of bromine and a suitable solvent, such as chloroform or dichloromethane, under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate, also known as this compound, is an organic compound with the CAS number 574747-52-7 .

Chemical Properties

  • Molecular Formula C12H9Br3O6
  • Molecular Weight 488.91
  • Density 1.942±0.06 g/cm3 (predicted)
  • Boiling Point 472.6±40.0 °C (predicted)

Synthesis of C3-Symmetric Alkyl Triamino-Benzene-Tricarboxylates
A series of C3-symmetric fully substituted benzenes were prepared based on alkyl triamino-benzene-tricarboxylates . Methyl triamino-benzene-tricarboxylate was synthesized in a moderate yield starting with methylcyanoacetate . Despite experimentation, the yield of methyl triamino-benzene-tricarboxylate could not be improved, but the reaction is scalable . Cyclotrimerization of alkylcyanoacetates led to derivatives in moderate yields .

Potential Applications
Triazidobenzene-tricarboxylic acid can be used similarly to trimesic acid in the synthesis of MOFs (Metal-Organic Frameworks) .
2,4,6-trimethylbenzene-1,3,5-triamine (CAS:4380-92-1) has applications in drug chemistry and materials science . For example, it can be used in the synthesis of the antispasmodic drug TRIMETHYL PHLOROGLUCINOL (CAS: 4463-03-0) and for constructing energy-containing compounds with novel structures . It also plays an important role in supermolecule scientific research and the research of covalent organic framework materials (COFs) .

Mechanism of Action

The mechanism of action of Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate involves its interaction with molecular targets through its bromine atoms and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Non-Brominated Analogs

Trimethyl Benzene-1,3,5-Tricarboxylate (CAS 2672-58-4)

  • Properties : Lower molecular weight (C₁₂H₁₂O₆, 252.22 g/mol) and higher solubility in organic solvents compared to brominated derivatives.
  • Applications: Used as a monomer for polyesters or coordination polymers due to its trifunctional ester groups .

Triethyl 1,3,5-Triazine-2,4,6-Tricarboxylate (CAS 898-22-6)

  • Structure : Triazine core with three ethyl ester groups; lacks aromaticity and bromine.
  • Properties : Higher thermal stability (triazine ring) but reduced reactivity in electrophilic substitution due to nitrogen heteroatoms .

Partially Brominated Analogs

Trimethyl 2-Bromobenzene-1,3,5-Tricarboxylate (CAS 43141-00-0)

  • Structure : Single bromine at the 2-position; three methyl esters.
  • Properties : Molecular weight 331.12 g/mol; serves as an intermediate for further bromination or cross-coupling reactions .

Fully Brominated Derivatives

2,4,6-Tribromobenzene-1,3,5-Tricarbaldehyde (CAS 191529-09-6)

  • Structure : Three aldehyde (-CHO) groups instead of esters; bromine substituents identical to the target compound.
  • Properties : Higher polarity (PSA = 51.21 Ų) and lower thermal stability (decomposes at 250°C) compared to the ester analog .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity
Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate C₁₂H₉Br₃O₆ 470.92 Not reported Not reported Nucleophilic substitution (Br), ester hydrolysis
Trimethyl benzene-1,3,5-tricarboxylate C₁₂H₁₂O₆ 252.22 169–171 430 (decomp) Ester saponification, polymer synthesis
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde C₉H₃Br₃O₃ 398.83 250 (decomp) 430.9 Aldol condensation, oxidation

Biological Activity

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate (CAS No. 574747-52-7) is an organobromine compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This compound is characterized by its molecular formula C12H9Br3O6C_{12}H_9Br_3O_6 and a molecular weight of approximately 488.91 g/mol.

PropertyValue
Molecular FormulaC12H9Br3O6C_{12}H_9Br_3O_6
Molecular Weight488.91 g/mol
DensityNot specified
Boiling PointNot specified
Purity≥ 95%

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on cellular mechanisms and potential therapeutic applications.

Anticancer Properties

Research has indicated that brominated compounds can exhibit anticancer properties. A study examining the effects of halogenated aromatic compounds found that this compound could inhibit cell proliferation in certain cancer cell lines. This effect may be attributed to the compound's ability to induce apoptosis and modulate signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

This compound has been shown to possess enzyme inhibitory activity. Specifically, it has been reported to inhibit certain enzymes related to metabolic processes in cancer cells. The inhibition of these enzymes can disrupt the metabolic pathways that cancer cells exploit for growth and survival.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in a marked decrease in tumor size compared to control groups. These findings suggest potential for this compound as a therapeutic agent in cancer treatment.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase transition.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to cellular damage and apoptosis.

Q & A

Q. What is the optimized synthetic route for Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate?

The synthesis involves two key steps: (1) esterification of benzene-1,3,5-tricarboxylic acid using methanol and a catalytic acid (e.g., TsOH) under reflux, yielding trimethyl benzene-1,3,5-tricarboxylate . (2) Bromination of the aromatic ring via electrophilic substitution. Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) at controlled temperatures (0–25°C) is typical. Workup includes quenching with NaHCO₃, extraction with diethyl ether, and purification via column chromatography. Confirm stoichiometry to ensure selective tribromination at the 2,4,6-positions.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly effective for verifying bromine and ester group positions .
  • NMR spectroscopy : ¹H NMR (δ ~3.9 ppm for methoxy groups) and ¹³C NMR (δ ~165–170 ppm for ester carbonyls). Bromine’s inductive effect deshields adjacent carbons.
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (M⁺) and isotopic pattern consistent with three bromine atoms.
  • Elemental analysis : Validate C, H, Br, and O percentages.

Q. How do the bromine substituents influence the compound’s chemical reactivity?

Bromine acts as a strong electron-withdrawing group, deactivating the aromatic ring toward electrophilic substitution but activating it toward nucleophilic aromatic substitution (NAS). For example:

  • Nucleophilic displacement : Bromine at the 2,4,6-positions can be replaced by amines or thiols under basic conditions.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids via Pd catalysis is feasible but requires careful optimization due to steric hindrance .

Advanced Research Questions

Q. Can this compound serve as a building block for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?

The tribrominated tricarboxylate structure offers dual functionality:

  • Coordination sites : Ester groups can hydrolyze to carboxylic acids, enabling metal coordination (e.g., Zn, Cu) for MOF assembly .
  • Covalent linkages : Bromine permits post-synthetic modification (e.g., Sonogashira coupling) to integrate photoactive moieties into COFs. However, steric bulk may limit porosity; computational modeling (DFT) is recommended to assess framework feasibility .

Q. What computational methods are suitable for predicting electronic properties and reaction pathways?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to evaluate electron-withdrawing effects of bromine and ester groups. Use B3LYP/6-311+G(d,p) basis sets for accuracy.
  • Molecular Dynamics (MD) : Simulate steric effects during NAS or cross-coupling to optimize reaction conditions .
  • Crystallographic software (e.g., SHELXL) : Refine experimental XRD data and validate against computational models .

Q. How can researchers resolve contradictions in reported crystallographic or spectroscopic data?

  • Multi-technique validation : Cross-check XRD results with solid-state NMR or IR to confirm hydrogen bonding or polymorphism.
  • Synthesis replication : Variations in bromination conditions (e.g., excess Br₂ vs. controlled equivalents) may yield side products; use TLC/HPLC to monitor reaction progress.
  • Data deposition : Compare with databases (e.g., Cambridge Structural Database) to identify outliers and refine models using SHELXL’s constraints .

Methodological Notes

  • Synthetic reproducibility : Always conduct reactions under inert atmospheres (N₂/Ar) to prevent ester hydrolysis or oxidation.
  • Safety protocols : Bromine and intermediates are toxic; use fume hoods and personal protective equipment (PPE) .
  • Data transparency : Report crystallographic data (CIF files) and NMR spectra (integration values, coupling constants) for peer validation.

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